amine](/img/structure/B13254223.png)
[(5-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpyrimidin-2-yl)methylamine is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrimidin-2-yl)methylamine typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (5-Methylpyrimidin-2-yl)methylamine may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The purification process may also be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrimidin-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
(5-Methylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in DNA synthesis, which can result in antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar biological activities.
5-(4-Ethylpiperazin-1-yl)methylpyridin-2-amine: Another pyrimidine derivative with potential medicinal applications.
Uniqueness
(5-Methylpyrimidin-2-yl)methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl and isopropyl groups may enhance its stability and reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(5-methylpyrimidin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)10-6-9-11-4-8(3)5-12-9/h4-5,7,10H,6H2,1-3H3 |
InChI Key |
GPJISNUJMQIKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13254140.png)
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
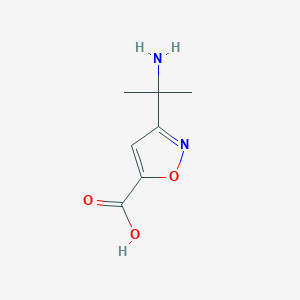
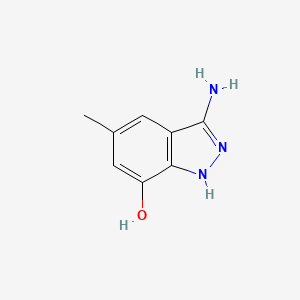
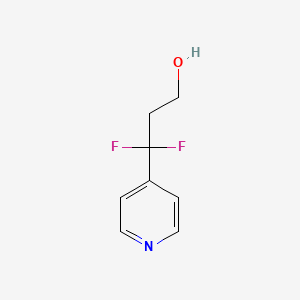
![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
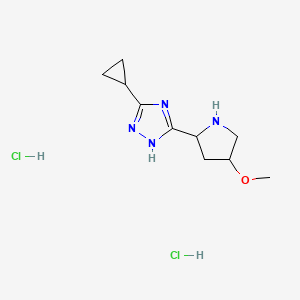
![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
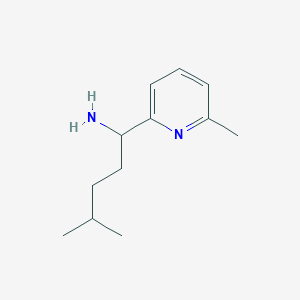
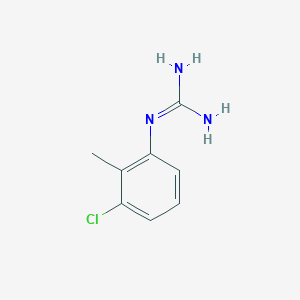

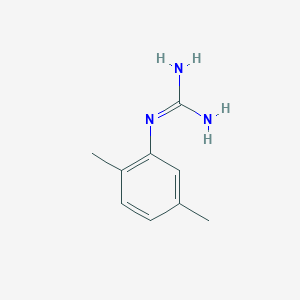
![1-[4-Hydroxy-2-methyl-5-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13254208.png)
